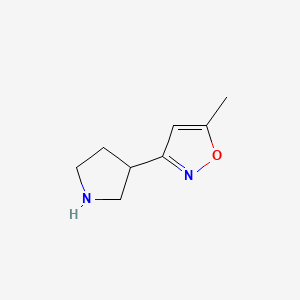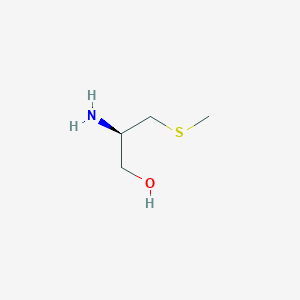
n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine: is a compound that features a cyclopropanamine moiety linked to a benzyl group, which is further substituted with a 4-iodo-1H-pyrazol-1-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-iodo-1H-pyrazole intermediate, which can be achieved through the iodination of 1H-pyrazole. This intermediate is then reacted with benzyl bromide to form the benzylated product. Finally, the benzylated intermediate is coupled with cyclopropanamine under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
化学反应分析
Types of Reactions: n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: The benzyl group can engage in coupling reactions with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring.
科学研究应用
Chemistry: In chemistry, n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine can be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these derivatives could lead to the development of new drugs .
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in fields such as electronics, coatings, and polymers .
作用机制
The mechanism of action of n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The cyclopropanamine moiety may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
- 1-Benzyl-4-iodo-1H-pyrazole
- 3,5-Dimethyl-4-iodo-1H-pyrazole
- 3-Iodo-1-methyl-1H-pyrazole
- 3-(4-Chlorophenyl)-1H-pyrazole
Comparison: Compared to these similar compounds, n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety. This structural feature may impart distinct chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets.
属性
分子式 |
C13H14IN3 |
|---|---|
分子量 |
339.17 g/mol |
IUPAC 名称 |
N-[[4-(4-iodopyrazol-1-yl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-5-1-10(2-6-13)7-15-12-3-4-12/h1-2,5-6,8-9,12,15H,3-4,7H2 |
InChI 键 |
NAHIDKSUAFIPLK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2=CC=C(C=C2)N3C=C(C=N3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


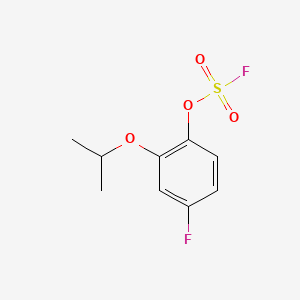
![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)
![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine](/img/structure/B13555292.png)
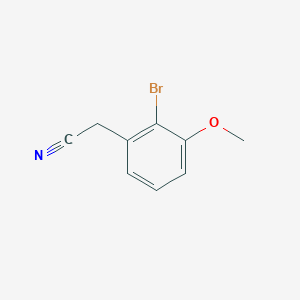
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13555303.png)

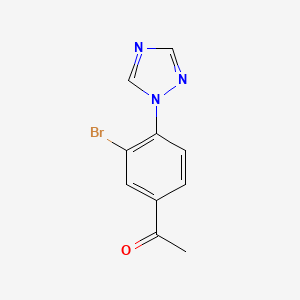
![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)




